

# The Multifaceted Biological Activities of Uracil Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: *1-Methyluracil*

Cat. No.: *B015584*

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## Introduction

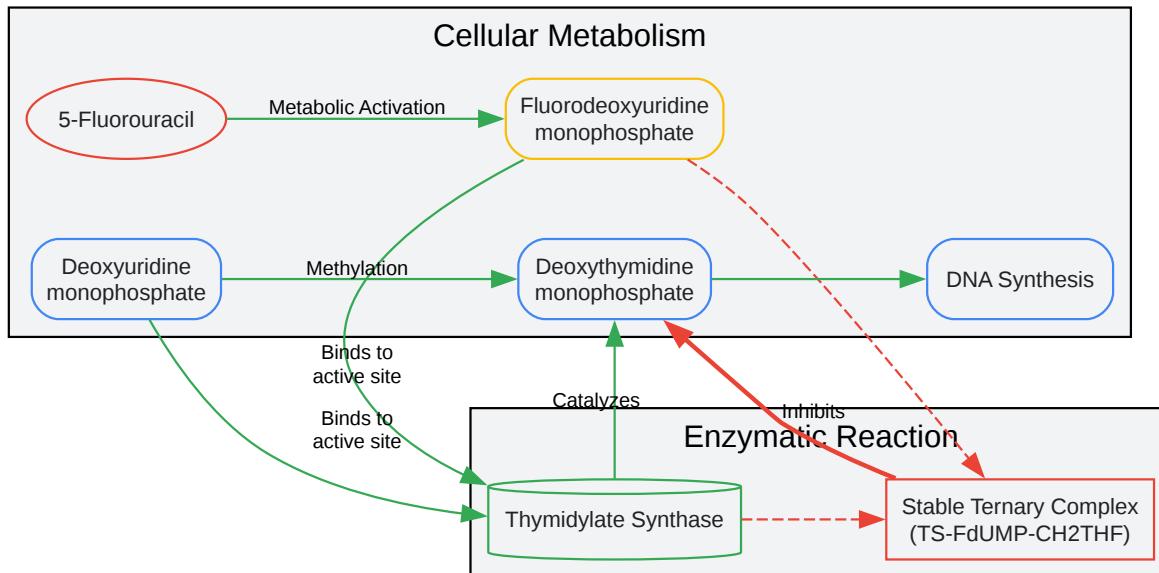
Uracil, a fundamental pyrimidine base of RNA, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have yielded a diverse array of biologically active compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of uracil derivatives, focusing on their anticancer, antiviral, and antimicrobial properties. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways.

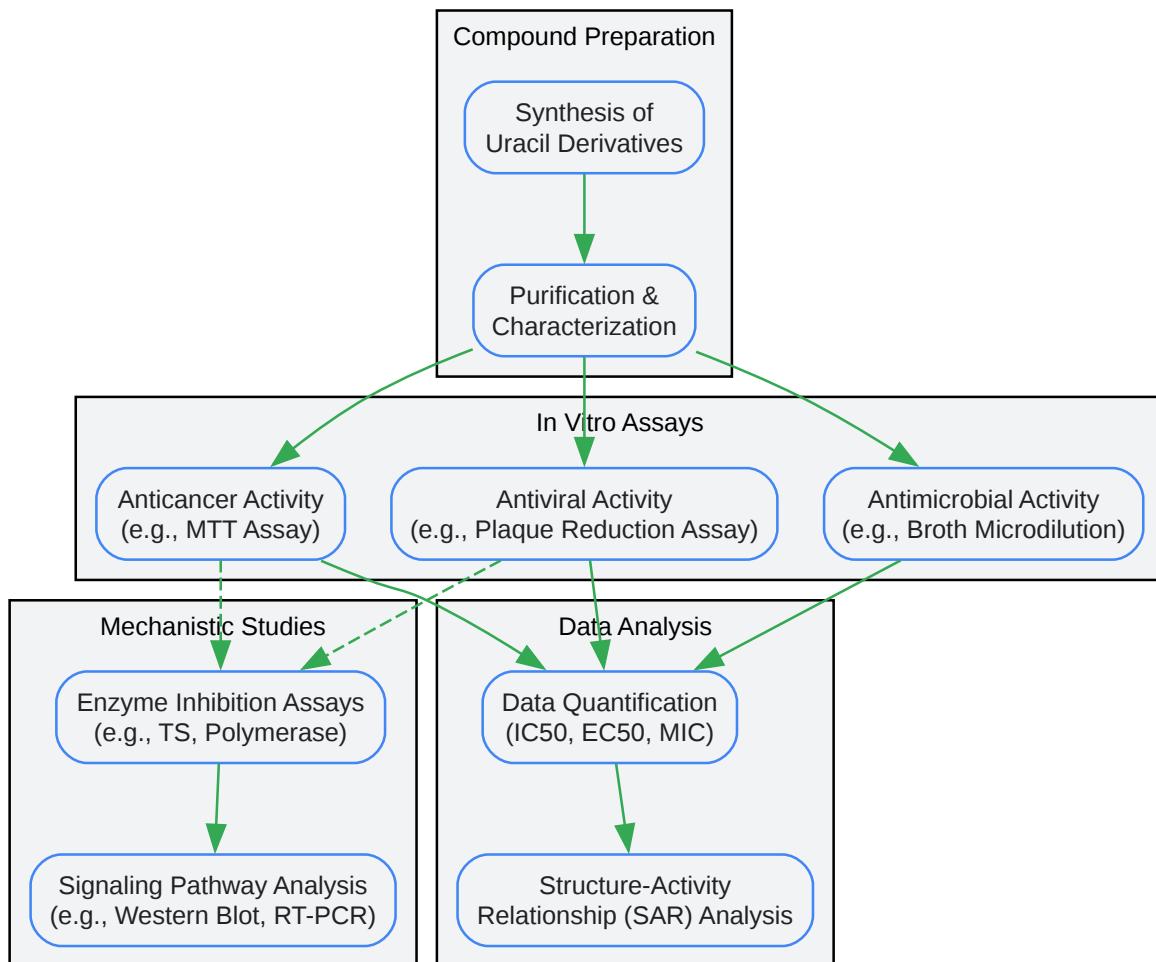
## Anticancer Activity of Uracil Derivatives

Uracil derivatives represent a cornerstone in cancer chemotherapy, with 5-fluorouracil (5-FU) being a prime example of a clinically successful antimetabolite.<sup>[1][2]</sup> The anticancer effects of these compounds are often attributed to their ability to interfere with nucleic acid synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.<sup>[2]</sup>

## Mechanism of Action: Inhibition of Thymidylate Synthase

A primary mechanism of action for many anticancer uracil derivatives, including the active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), is the inhibition of thymidylate synthase (TS).[1][3] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTDP), an essential precursor for DNA replication.[1][4] By forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, FdUMP blocks the enzyme's active site, leading to a depletion of dTDP and subsequent "thymineless death" in cancer cells.[1][2]





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